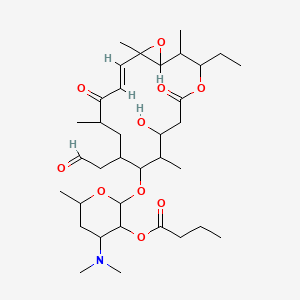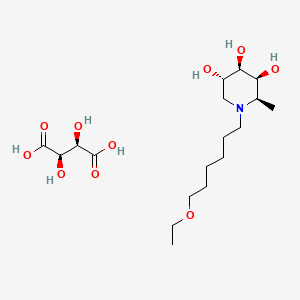
Rosaramicin butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosaramicin butyrate is a macrolide antibiotic derived from rosaramicin, which is known for its lipid-soluble properties and enhanced activity against Gram-negative bacteria compared to erythromycin . This compound is particularly noted for its potential in treating infections due to its high concentration in specific tissues, such as the prostate .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rosaramicin butyrate involves the esterification of rosaramicin with butyric acid. The process typically requires the activation of the carboxylic acid group of butyric acid, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions: Rosaramicin butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
科学研究应用
Rosaramicin butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and macrolide antibiotic synthesis.
Biology: Investigated for its antibacterial properties and its ability to concentrate in specific tissues.
Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and in the study of drug delivery systems due to its lipid-soluble nature.
作用机制
Rosaramicin butyrate exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacterial cells. The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome, which are crucial for protein elongation and synthesis .
相似化合物的比较
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but less effective against Gram-negative bacteria.
Clarithromycin: A derivative of erythromycin with improved acid stability and better tissue penetration.
Azithromycin: Known for its extended half-life and enhanced activity against a broader range of bacteria.
Uniqueness of Rosaramicin Butyrate: this compound stands out due to its superior activity against Gram-negative bacteria and its ability to concentrate in specific tissues, making it potentially more effective for certain infections .
属性
分子式 |
C35H57NO10 |
|---|---|
分子量 |
651.8 g/mol |
IUPAC 名称 |
[4-(dimethylamino)-2-[[(14E)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate |
InChI |
InChI=1S/C35H57NO10/c1-10-12-29(40)44-32-25(36(8)9)18-21(4)42-34(32)45-31-22(5)27(39)19-30(41)43-28(11-2)23(6)33-35(7,46-33)15-13-26(38)20(3)17-24(31)14-16-37/h13,15-16,20-25,27-28,31-34,39H,10-12,14,17-19H2,1-9H3/b15-13+ |
InChI 键 |
BXRFQJOFRKZZPI-FYWRMAATSA-N |
手性 SMILES |
CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(/C=C/C(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |
规范 SMILES |
CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(C=CC(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)
![5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid](/img/structure/B10860059.png)




